

In-Depth Technical Guide: 2-Chloro-3,4-diiodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3,4-diiodopyridine

Cat. No.: B176591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and synthetic utility of **2-Chloro-3,4-diiodopyridine**. The document details the compound's molecular weight, presents its physicochemical data in a structured format, and offers detailed experimental protocols for its synthesis and subsequent functionalization via common cross-coupling reactions. Furthermore, this guide includes graphical representations of key reaction pathways and experimental workflows to aid in the practical application of this versatile chemical intermediate in research and development, particularly within the fields of medicinal chemistry and materials science.

Core Compound Properties

2-Chloro-3,4-diiodopyridine is a polysubstituted heterocyclic compound with significant potential as a building block in organic synthesis. Its distinct halogen substitution pattern allows for regioselective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures.

Molecular Weight and Formula

The molecular formula for **2-Chloro-3,4-diiodopyridine** is $C_5H_2ClI_2N$. A detailed breakdown of its molecular weight is provided in the table below.

Element	Symbol	Atomic Weight (g/mol)	Count	Total Weight (g/mol)
Carbon	C	12.011	5	60.055
Hydrogen	H	1.008	2	2.016
Chlorine	Cl	35.453	1	35.453
Iodine	I	126.904	2	253.808
Nitrogen	N	14.007	1	14.007
Total		365.339		

Note: The widely accepted molecular weight for **2-Chloro-3,4-diiodopyridine** is 365.34 g/mol .

Experimental Protocols

The synthetic utility of **2-Chloro-3,4-diiodopyridine** is primarily centered on the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference enables selective functionalization at the 3- and 4-positions, followed by subsequent modification at the 2-position.

Synthesis of 2-Chloro-3-iodopyridin-4-amine

A common precursor for di-iodination is an aminopyridine, which can be synthesized and then further elaborated. Below is a representative protocol for the synthesis of a related iodinated aminopyridine.

Materials:

- 2-chloro-4-aminopyridine
- Iodine monochloride (ICl)
- Glacial acetic acid
- Sodium bicarbonate (NaHCO₃)

- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane

Procedure:

- Under a nitrogen atmosphere, combine 2-chloro-4-aminopyridine (1.0 equivalent), sodium sulfate trihydrate (1.5 equivalents), and iodine monochloride (1.1 equivalents) in a round-bottom flask containing glacial acetic acid.[\[1\]](#)
- Heat the reaction mixture to 70°C and stir for 16 hours.[\[1\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).[\[1\]](#)
- Once the starting material is consumed, cool the mixture to room temperature.[\[1\]](#)
- Carefully quench the reaction by the slow, portion-wise addition of solid sodium bicarbonate.[\[1\]](#)
- Add water and ethyl acetate to the mixture and transfer to a separatory funnel.[\[1\]](#)
- Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.[\[1\]](#)
- Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[\[1\]](#)
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-chloro-3-iodopyridin-4-amine.[\[1\]](#)

Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the selective cross-coupling of an arylboronic acid at the more reactive iodo-positions of a polyhalogenated pyridine.

Materials:

- **2-Chloro-3,4-diiodopyridine**

- Arylboronic acid (1.1 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents)
- Base (e.g., K_2CO_3 , 2.0 equivalents)
- Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

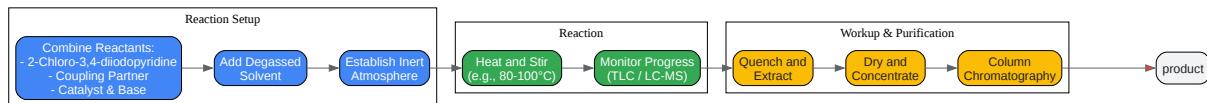
- In an oven-dried Schlenk flask, combine **2-Chloro-3,4-diiodopyridine**, the arylboronic acid, potassium carbonate, and the palladium catalyst.[\[2\]](#)
- Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[\[2\]](#)
- Add the degassed solvent mixture via syringe.[\[2\]](#)
- Heat the reaction mixture (e.g., to 80-100°C) and stir until the starting iodide is consumed, as monitored by TLC or LC-MS.[\[2\]](#)
- Cool the reaction to room temperature and dilute with ethyl acetate and water.[\[2\]](#)
- Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.[\[2\]](#)
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[\[2\]](#)
- Purify the crude product by flash column chromatography on silica gel.[\[2\]](#)

Sonogashira Coupling Protocol

This protocol provides a general method for the introduction of an alkynyl group at an iodo-position.

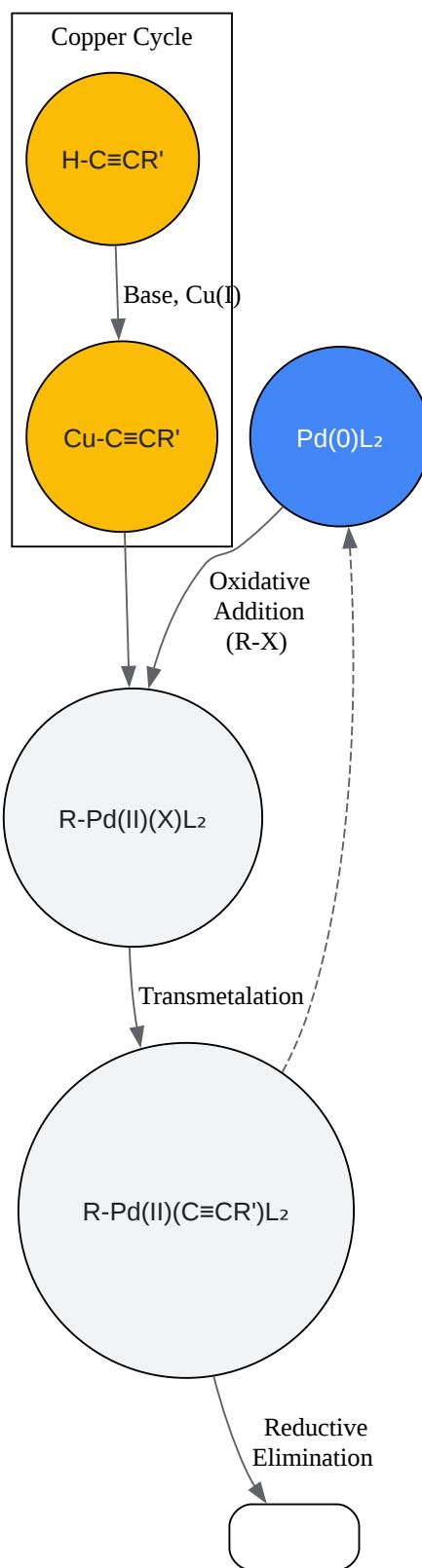
Materials:

- **2-Chloro-3,4-diiodopyridine**
- Terminal alkyne (1.1 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.05 equivalents)
- Copper(I) iodide (CuI , 0.025 equivalents)
- Amine base (e.g., diisopropylamine, 7.0 equivalents)
- Solvent (e.g., THF)
- Diethyl ether (Et_2O)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)


Procedure:

- To a solution of **2-Chloro-3,4-diiodopyridine** in THF at room temperature, add the palladium catalyst, copper(I) iodide, diisopropylamine, and the terminal alkyne.^[3]
- Stir the reaction for approximately 3 hours at room temperature.^[3]
- Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.^[3]
- Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.^[3]

- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[3]
- Purify the resulting product by flash column chromatography on silica gel.[3]


Visualized Workflows and Pathways

To further elucidate the synthetic utility of **2-Chloro-3,4-diiodopyridine**, the following diagrams illustrate a typical experimental workflow and a fundamental reaction mechanism.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for cross-coupling reactions.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Chloro-3,4-diiodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176591#2-chloro-3-4-diiodopyridine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

